molecular formula C26H44O2 B14395044 4-Octylphenyl dodecanoate CAS No. 89810-49-1

4-Octylphenyl dodecanoate

Cat. No.: B14395044
CAS No.: 89810-49-1
M. Wt: 388.6 g/mol
InChI Key: LDBPVWOFUWNZRV-UHFFFAOYSA-N
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Description

4-Octylphenyl dodecanoate is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an octylphenyl group attached to a dodecanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl dodecanoate typically involves the esterification of dodecanoic acid with 4-octylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Octylphenyl dodecanoate involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in its potential antimicrobial activity, where it disrupts microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl dodecanoate
  • Quinolin-8-yl dodecanoate
  • 1-(4-Benzylpiperazin-1-yl) dodecan-1-one

Uniqueness

4-Octylphenyl dodecanoate is unique due to the presence of the octylphenyl group, which imparts distinct lipophilic properties

Properties

CAS No.

89810-49-1

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(4-octylphenyl) dodecanoate

InChI

InChI=1S/C26H44O2/c1-3-5-7-9-11-12-13-15-17-19-26(27)28-25-22-20-24(21-23-25)18-16-14-10-8-6-4-2/h20-23H,3-19H2,1-2H3

InChI Key

LDBPVWOFUWNZRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)CCCCCCCC

Origin of Product

United States

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